3-Ethoxybenzoate

描述

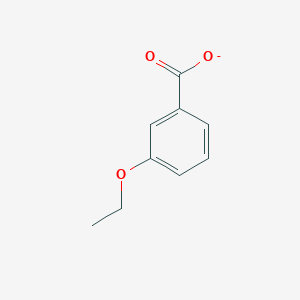

3-Ethoxybenzoate, also known as 3-ethoxybenzoic acid (CAS 621-51-2), is an aromatic carboxylic acid with an ethoxy substituent at the meta position of the benzene ring. Its molecular formula is C₉H₁₀O₃, and it has a molecular weight of 166.17 g/mol . The compound appears as a light yellow liquid at room temperature . Its structure is characterized by a benzoic acid backbone modified with an ethoxy (-OCH₂CH₃) group, which influences its solubility and reactivity. The InChI key provided (1S/C9H10O3/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3,(H,10,11)) confirms its stereochemical configuration .

This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty polymers. Its derivatives, such as esters (e.g., methyl or ethyl this compound), are also significant in industrial applications.

属性

分子式 |

C9H9O3- |

|---|---|

分子量 |

165.17 g/mol |

IUPAC 名称 |

3-ethoxybenzoate |

InChI |

InChI=1S/C9H10O3/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3,(H,10,11)/p-1 |

InChI 键 |

DTFQMPQJMDEWKJ-UHFFFAOYSA-M |

SMILES |

CCOC1=CC=CC(=C1)C(=O)[O-] |

规范 SMILES |

CCOC1=CC=CC(=C1)C(=O)[O-] |

产品来源 |

United States |

相似化合物的比较

The following section compares 3-ethoxybenzoate with structurally related benzoate derivatives, focusing on molecular properties, physical-chemical characteristics, and functional differences.

Structural and Molecular Properties

Key Observations:

- Substituent Effects: The ethoxy group in this compound is electron-donating, enhancing the electron density of the benzene ring. In contrast, nitro (-NO₂) and iodo (-I) groups in analogs like ethyl 3-nitrobenzoate and ethyl 3-iodobenzoate are electron-withdrawing, altering reactivity in electrophilic substitution reactions .

- Ester vs. Acid : Methyl and ethyl esters of this compound (e.g., methyl this compound, CAS 108593-47-1) exhibit higher molecular weights than the parent acid due to the alkyl ester group. These esters are typically less polar, affecting solubility .

Physical-Chemical Properties

Notes:

- Boiling Points : Methyl this compound has a boiling point of 100°C at reduced pressure (2 mmHg), typical for aromatic esters .

- Solubility Trends : The free acid (3-ethoxybenzoic acid) is more water-soluble due to its carboxylic acid group, while esters favor organic solvents. Bulky substituents like iodine or nitro groups reduce water solubility .

Functional and Application Differences

- 3-Ethoxybenzoic Acid: Used as a building block in drug synthesis (e.g., nonsteroidal anti-inflammatory drugs) due to its carboxylic acid group, which allows further functionalization .

- Methyl/Ethyl Esters : Serve as protected forms of the acid, enabling use in reactions where the free acid might interfere. For example, methyl this compound is employed in polymer production .

- Nitro and Iodo Derivatives : Ethyl 3-nitrobenzoate and ethyl 3-iodobenzoate are intermediates in explosives and contrast agents, respectively, leveraging their electron-deficient aromatic rings .

- Multifunctional Derivatives : Ethyl 3-acetamido-4-ethoxybenzoate (CAS 85705-26-6) finds niche applications in medicinal chemistry due to its dual functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。